amino}oxidanide CAS No. 917990-31-9](/img/structure/B12614371.png)
{[(2R)-1-(3-Hydroxyphenyl)propan-2-yl](pent-3-yn-1-yl)amino}oxidanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide is a complex organic molecule with potential applications in various fields of science and industry. This compound features a hydroxyphenyl group, a propan-2-yl group, and a pent-3-yn-1-yl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide typically involves multiple steps, starting with the preparation of the hydroxyphenyl and pent-3-yn-1-yl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and amination, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
{(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while nucleophilic substitution can produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide include other hydroxyphenyl derivatives and amine-containing compounds. Examples include:
- {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide
- {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide
Uniqueness
What sets {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
917990-31-9 |
|---|---|
Molecular Formula |
C14H18NO2- |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-[(2R)-2-[oxido(pent-3-ynyl)amino]propyl]phenol |
InChI |
InChI=1S/C14H18NO2/c1-3-4-5-9-15(17)12(2)10-13-7-6-8-14(16)11-13/h6-8,11-12,16H,5,9-10H2,1-2H3/q-1/t12-/m1/s1 |
InChI Key |
QQNJWDFPZBOOHE-GFCCVEGCSA-N |
Isomeric SMILES |
CC#CCCN([C@H](C)CC1=CC(=CC=C1)O)[O-] |
Canonical SMILES |
CC#CCCN(C(C)CC1=CC(=CC=C1)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
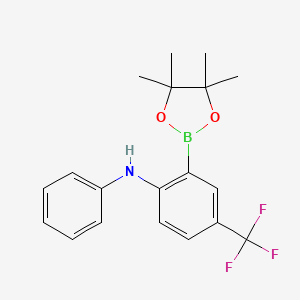
![Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate](/img/structure/B12614294.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
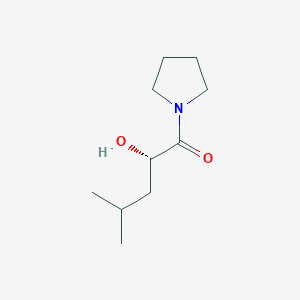
![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)

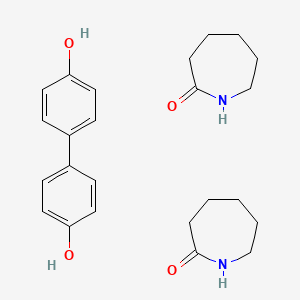
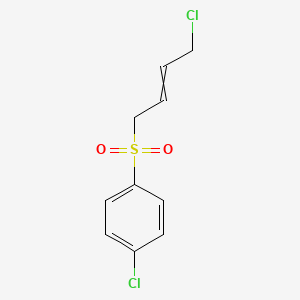
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

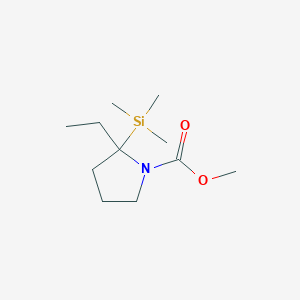
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
